4-(Methylsulfonyl)-3-morpholinobenzoic Acid

Regioisomerism Structure-Activity Relationship (SAR) Medicinal Chemistry

4-(Methylsulfonyl)-3-morpholinobenzoic Acid (CAS 1197193-19-3) is a disubstituted benzoic acid derivative bearing a methylsulfonyl group at the 4-position and a morpholine ring at the 3-position. It is primarily utilized as a research chemical and a building block for the synthesis of more complex pharmaceutical agents, particularly kinase inhibitors.

Molecular Formula C12H15NO5S
Molecular Weight 285.32
CAS No. 1197193-19-3
Cat. No. B3089665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylsulfonyl)-3-morpholinobenzoic Acid
CAS1197193-19-3
Molecular FormulaC12H15NO5S
Molecular Weight285.32
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)N2CCOCC2
InChIInChI=1S/C12H15NO5S/c1-19(16,17)11-3-2-9(12(14)15)8-10(11)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15)
InChIKeyKGBOPGFDGBEMSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methylsulfonyl)-3-morpholinobenzoic Acid (CAS 1197193-19-3): Chemical Identity and Core Properties for Research Procurement


4-(Methylsulfonyl)-3-morpholinobenzoic Acid (CAS 1197193-19-3) is a disubstituted benzoic acid derivative bearing a methylsulfonyl group at the 4-position and a morpholine ring at the 3-position. It is primarily utilized as a research chemical and a building block for the synthesis of more complex pharmaceutical agents, particularly kinase inhibitors . The compound's molecular formula is C12H15NO5S, with a molecular weight of 285.32 g/mol, and it is typically supplied at a purity of ≥95% [1].

Procurement Risk: Why 4-(Methylsulfonyl)-3-morpholinobenzoic Acid Cannot Be Replaced by Simple Morpholinobenzoic or Sulfonylbenzoic Analogs


Superficially similar compounds such as 2-morpholinobenzoic acid (CAS 42106-48-9) or 4-(methylsulfonyl)benzoic acid (CAS 4052-30-6) are not direct substitutes for 4-(Methylsulfonyl)-3-morpholinobenzoic Acid in critical research applications. The specific 1,3,4-substitution pattern—with the morpholine at the 3-position and the methylsulfonyl at the 4-position—creates a unique electronic environment and steric profile on the aromatic ring . This precise regioisomerism dictates distinct binding interactions with biological targets and can profoundly alter the physicochemical properties of derived molecules. For instance, 2-morpholinobenzoic acid has been extensively studied as a PC-PLC inhibitor scaffold [1], but its substitution pattern differs from the 3-morpholino-4-methylsulfonyl arrangement of the target compound, which is noted for its potential in kinase inhibitor synthesis [2]. The differences in substitution position (2- vs 3-morpholino) and the presence of the 4-methylsulfonyl group, which is absent in many common morpholinobenzoic acid derivatives, are critical structural determinants that can lead to significant variations in target engagement, selectivity, and downstream functional outcomes, making generic interchange highly unreliable.

Quantitative Differentiation of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid: Key Evidence for Informed Procurement


Unique Regiochemistry: Differentiation from 2-Morpholinobenzoic Acid Scaffolds

The target compound, 4-(Methylsulfonyl)-3-morpholinobenzoic Acid, is a specific regioisomer (3-morpholino-4-methylsulfonyl) that is structurally distinct from the widely studied 2-morpholinobenzoic acid scaffold [1]. While 2-morpholinobenzoic acids have demonstrated PC-PLC inhibitory activity (e.g., improvements over D609), the different substitution pattern of the target compound is noted for applications in kinase inhibitor synthesis, indicating a divergent biological profile [2].

Regioisomerism Structure-Activity Relationship (SAR) Medicinal Chemistry

Functional Group Synergy: Comparison with 4-(Methylsulfonyl)-2-morpholinobenzoic Acid

The target compound (CAS 1197193-19-3) features both a methylsulfonyl and a morpholino group on the benzoic acid ring [1]. Its close positional isomer, 4-(Methylsulfonyl)-2-morpholinobenzoic Acid (CAS 1197193-34-2), shares the same molecular formula (C12H15NO5S, MW 285.32) but with the morpholine at the 2-position [2]. The difference in morpholine position (3- vs 2-) between these two compounds alters the spatial arrangement of key functional groups, which can influence molecular interactions and physicochemical properties.

Functional Group Synergy Medicinal Chemistry Chemical Biology

Purity Specification: A Critical Procurement Parameter

The compound is typically offered at a purity of ≥95% or ≥98% from various suppliers, which is a standard benchmark for research-grade chemicals . However, sourcing from vendors that provide detailed certificates of analysis (CoA) is critical, as variations in purity and impurity profiles can significantly impact experimental outcomes, particularly in sensitive biological assays or in the synthesis of complex molecules where byproducts can interfere.

Analytical Chemistry Quality Control Reproducibility

High-Value Application Scenarios for 4-(Methylsulfonyl)-3-morpholinobenzoic Acid Procurement


Kinase Inhibitor Synthesis: A Key Intermediate for Targeted Cancer Therapeutics

This compound is documented as a key intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors for cancer treatment [1]. Its unique 3-morpholino-4-methylsulfonyl substitution pattern is designed to support binding to enzyme active sites, enhancing selectivity and potency in the final therapeutic molecule . Procurement is essential for medicinal chemistry groups engaged in developing novel kinase-targeting anticancer agents.

Structure-Activity Relationship (SAR) Studies of Morpholinobenzoic Acid Scaffolds

The compound's specific 3-morpholino-4-methylsulfonyl arrangement distinguishes it from the more common 2-morpholinobenzoic acid series, which has been extensively studied for PC-PLC inhibition [2]. Researchers investigating the SAR of morpholinobenzoic acid derivatives can use this compound to probe the effects of regioisomerism and the addition of a sulfonyl group on biological activity, thereby expanding the chemical space around this scaffold.

Chemical Biology Tool Compound Development

As a well-defined, high-purity building block, 4-(Methylsulfonyl)-3-morpholinobenzoic Acid is suitable for the synthesis of chemical probes for target identification and validation studies . The presence of the carboxylic acid handle allows for facile conjugation to linkers or reporter tags, enabling the creation of bifunctional molecules for chemical proteomics or cellular imaging applications.

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